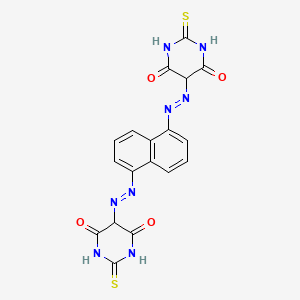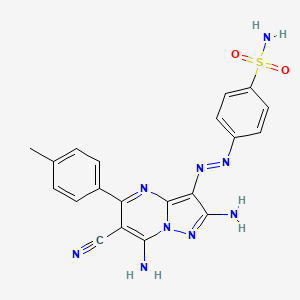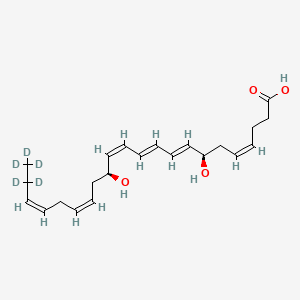
Maresin 1-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Maresin 1-d5 is a deuterium-labeled analog of Maresin 1, a specialized pro-resolving lipid mediator derived from docosahexaenoic acid. Maresin 1 is known for its potent anti-inflammatory and pro-resolving properties, playing a crucial role in the resolution of inflammation and tissue regeneration .
準備方法
Synthetic Routes and Reaction Conditions: Maresin 1-d5 is synthesized through the deuteration of Maresin 1. The process involves the incorporation of deuterium atoms into the Maresin 1 molecule, typically using deuterated reagents and solvents under controlled conditions. The synthesis begins with docosahexaenoic acid, which undergoes enzymatic conversion by human macrophages to produce Maresin 1. The deuteration step is then carried out to obtain this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic conversion of docosahexaenoic acid followed by deuteration. The process requires precise control of reaction conditions, including temperature, pH, and the concentration of deuterated reagents, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Maresin 1-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability, reactivity, and potential modifications for therapeutic applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to study the oxidative stability of this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to investigate the reduction potential of the compound.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are analyzed to understand the compound’s chemical behavior and potential therapeutic applications .
科学的研究の応用
Maresin 1-d5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a stable isotope-labeled compound for studying the metabolic pathways and mechanisms of action of Maresin 1.
Biology: Employed in research to investigate the role of Maresin 1 in resolving inflammation and promoting tissue regeneration.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of anti-inflammatory drugs and pro-resolving lipid mediators
作用機序
Maresin 1-d5 exerts its effects by interacting with specific molecular targets and pathways involved in the resolution of inflammation. The compound stimulates intracellular calcium signaling and secretion, leading to the activation of anti-inflammatory pathways. It also promotes the polarization of macrophages towards an anti-inflammatory phenotype and enhances the clearance of apoptotic cells and debris, thereby facilitating tissue regeneration and homeostasis .
類似化合物との比較
Maresin 1-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. Similar compounds include:
Maresin 1: The non-deuterated form of this compound, known for its anti-inflammatory and pro-resolving properties.
Resolvin E1: Another specialized pro-resolving lipid mediator derived from eicosapentaenoic acid, with similar anti-inflammatory effects.
Protectin D1: A lipid mediator derived from docosahexaenoic acid, involved in resolving inflammation and protecting tissues
This compound stands out due to its enhanced stability and utility in isotope-labeled studies, making it a valuable tool for scientific research and therapeutic development.
特性
分子式 |
C22H32O4 |
|---|---|
分子量 |
365.5 g/mol |
IUPAC名 |
(4Z,7R,8E,10E,12Z,14S,16Z,19Z)-21,21,22,22,22-pentadeuterio-7,14-dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O4/c1-2-3-4-5-6-10-15-20(23)16-11-7-8-12-17-21(24)18-13-9-14-19-22(25)26/h3-4,6-13,16-17,20-21,23-24H,2,5,14-15,18-19H2,1H3,(H,25,26)/b4-3-,8-7+,10-6-,13-9-,16-11-,17-12+/t20-,21-/m0/s1/i1D3,2D2 |
InChIキー |
HLHYXXBCQOUTGK-MUCARDRFSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C[C@@H](\C=C/C=C/C=C/[C@@H](C/C=C\CCC(=O)O)O)O |
正規SMILES |
CCC=CCC=CCC(C=CC=CC=CC(CC=CCCC(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8](/img/structure/B12415380.png)
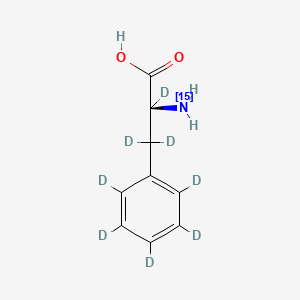
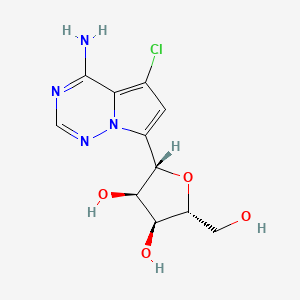
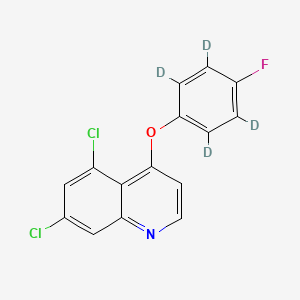
![N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide](/img/structure/B12415393.png)


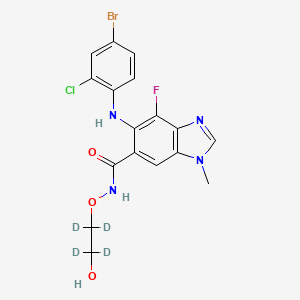
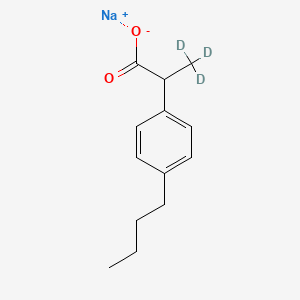
![N-(2-((2,5-Dimethoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B12415436.png)
